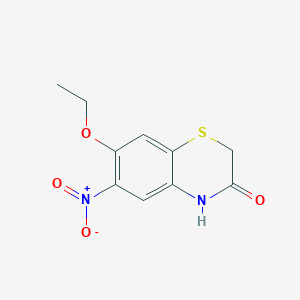
7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one
Description
7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzothiazinones
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
7-ethoxy-6-nitro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H10N2O4S/c1-2-16-8-4-9-6(3-7(8)12(14)15)11-10(13)5-17-9/h3-4H,2,5H2,1H3,(H,11,13) |
InChI Key |
KQWCHJPKIQLHNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)SCC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one typically involves the nitration of a benzothiazinone precursor followed by ethoxylation
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and ethoxylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazinones.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one may involve interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiazinone core may interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2H-1,4-benzothiazin-3(4H)-one: Lacks the ethoxy group.
7-ethoxy-2H-1,4-benzothiazin-3(4H)-one: Lacks the nitro group.
7-ethoxy-6-amino-2H-1,4-benzothiazin-3(4H)-one: Has an amino group instead of a nitro group.
Uniqueness
7-ethoxy-6-nitro-2H-1,4-benzothiazin-3(4H)-one is unique due to the presence of both the ethoxy and nitro groups, which may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


